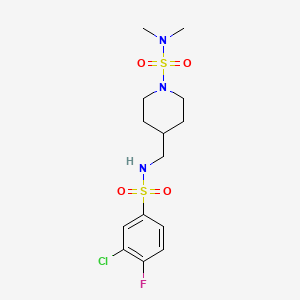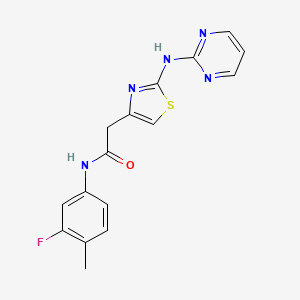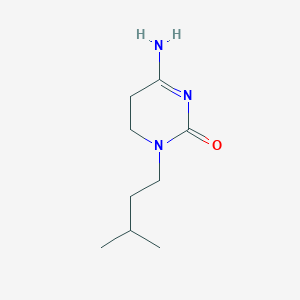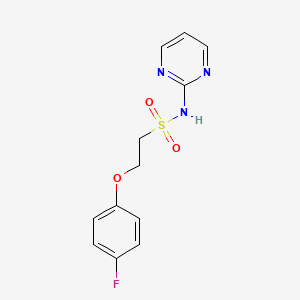![molecular formula C23H25ClN4O3 B2438268 4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide CAS No. 1251625-51-0](/img/structure/B2438268.png)
4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-isobutyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
Imidazopyridines have been synthesized using various catalysts . For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis
The molecular structure of imidazopyridines was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis
The alkylation reaction of the synthesized compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical And Chemical Properties Analysis
The boiling point of a similar compound, 4-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine, is predicted to be 478.8±55.0 °C .Applications De Recherche Scientifique
Photostability and Photoproducts : Sulfamethoxazole, a compound structurally similar to the one , has been studied for its photostability. It was found to be extremely photolabile in acidic aqueous solutions, leading to various photoproducts, including 4-aminoN-(5-methyl-2-oxazolyl)benzenesulfonamide and others. This suggests potential applications in understanding the photostability of similar compounds (Zhou & Moore, 1994).
Photosensitizers in Photodynamic Therapy : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for photodynamic therapy applications. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yields, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Reactivity : Studies on compounds similar to the one have focused on their synthesis and reactivity. For instance, the synthesis of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine and its derivatives, exploring electrophilic substitution and methylation, highlights the chemical reactivity of these compounds (El’chaninov, Achkasova, & El’chaninov, 2014).
Antibacterial and Antiproliferative Activity : Novel sulfonamide isoxazolo[5,4-b]pyridines have shown antimicrobial activity against certain bacteria and antiproliferative activity against breast carcinoma cell lines. This suggests potential applications in developing new antibacterial and anticancer agents (Poręba et al., 2015).
N-Alkylation and DFT Studies : Research on regioselective N-alkylation of imidazo[4,5-b]pyridine derivatives has provided insights into the reaction mechanisms and regioselectivities. Such studies are valuable for understanding and optimizing synthetic pathways for similar compounds (Zeinyeh et al., 2009).
Potential Against M. Tuberculosis : Imidazo[4,5-b]pyridines have been synthesized as potential inhibitors against M. tuberculosis, showing promise as therapeutic agents. The synthesized compounds exhibited significant anti-tubercular activities, indicating potential applications in tuberculosis treatment (Harer & Bhatia, 2015).
Inhibitory Activity Against ALK5 : Benzenesulfonamide-substituted imidazoles were evaluated for their ALK5 inhibitory activity, showing potential as kinase inhibitors. These studies are crucial for drug development targeting specific biological pathways (Kim et al., 2009).
Mécanisme D'action
Imidazopyridines are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Orientations Futures
Imidazopyridines have shown significant medicinal potential in the central nervous system, digestive system, cancer, inflammation, etc . In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described . This opens up new avenues for the development of more potent and selective imidazopyridine-based therapeutics in the future.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-15-9-11-27(12-10-15)22-17-5-3-4-6-19(17)28(23(30)26-22)14-21(29)25-16-7-8-20(31-2)18(24)13-16/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOOOQWMNQHBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2438186.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2438190.png)
![3-(3,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2438192.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Tert-butyl 8-(prop-2-enoylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2438197.png)



![5-[(Dimethylsulfamoylamino)methyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2438203.png)

![4-[5-(2,4-Dichlorophenyl)-1H-pyrazole-3-yl]-1-piperidineacetonitrile](/img/structure/B2438206.png)
![6-methyl-4-oxo-N-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2438208.png)